molecular formula C15H10INO3S B12880882 5-(4-Iodobenzene-1-sulfonyl)quinolin-8-ol CAS No. 61430-94-2

5-(4-Iodobenzene-1-sulfonyl)quinolin-8-ol

Cat. No.: B12880882
CAS No.: 61430-94-2
M. Wt: 411.2 g/mol
InChI Key: YTWNHODOXQJSID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((4-Iodophenyl)sulfonyl)quinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, deiodinated quinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

5-((4-Iodophenyl)sulfonyl)quinolin-8-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Bromophenyl)sulfonyl)quinolin-8-ol
  • 5-((4-Chlorophenyl)sulfonyl)quinolin-8-ol
  • 5-((4-Fluorophenyl)sulfonyl)quinolin-8-ol

Uniqueness

Compared to its analogs, 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .

Properties

CAS No.

61430-94-2

Molecular Formula

C15H10INO3S

Molecular Weight

411.2 g/mol

IUPAC Name

5-(4-iodophenyl)sulfonylquinolin-8-ol

InChI

InChI=1S/C15H10INO3S/c16-10-3-5-11(6-4-10)21(19,20)14-8-7-13(18)15-12(14)2-1-9-17-15/h1-9,18H

InChI Key

YTWNHODOXQJSID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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